![molecular formula C21H22N4O4 B2936328 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-49-3](/img/structure/B2936328.png)

3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

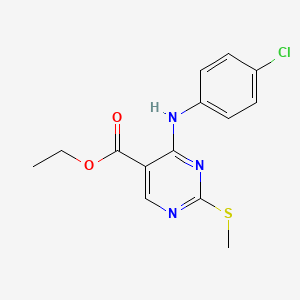

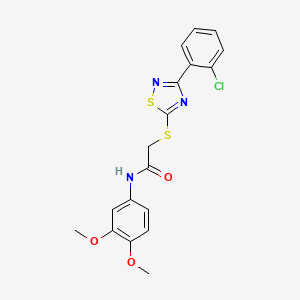

The compound “3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together . This core is substituted at the 3-position with a piperidin-4-yl group, which in turn is substituted at the 1-position with a 2-ethoxybenzoyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and consists of a pyrido[2,3-d]pyrimidine-2,4-dione core with a piperidin-4-yl group substituted at the 3-position . This piperidin-4-yl group is further substituted at the 1-position with a 2-ethoxybenzoyl group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions, while the ethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carbonyl groups and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of biologically active piperidines, which could lead to the discovery and biological evaluation of potential drugs.

Drug Design and Discovery

The pyrido[2,3-d]pyrimidine core is found in various biologically active compounds. For instance, derivatives of this class exhibit antiproliferative activities, making them potential candidates for anticancer drug development . The compound could serve as a key intermediate in the synthesis of new drugs targeting specific cellular pathways.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a vital area of organic synthesis. The compound can be used to construct molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles. These structures are important due to their wide range of chemical properties and biological activity .

Development of Antimicrobial Agents

Pyrido[2,3-d]pyrimidine derivatives have shown antimicrobial activities . The compound could be synthesized into derivatives that might act as new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Research

Some pyrido[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties . This suggests that the compound could be explored for its potential use in the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

Compounds with a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure have been associated with hypotensive effects . Research into the compound’s derivatives could lead to the creation of new hypotensive drugs for treating high blood pressure.

Antihistaminic Applications

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are known to exhibit antihistaminic activities, which could be beneficial in treating allergic reactions . The compound could be a starting point for the synthesis of new antihistamines.

Kinase Inhibition for Cancer Therapy

A series of pyridine derivatives, including those related to the compound , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are crucial in the treatment of certain types of cancer, representing a significant application in oncology research.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these pathways contributes to its potential as an anticancer agent .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .

Eigenschaften

IUPAC Name |

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-2-29-17-8-4-3-6-15(17)19(26)24-12-9-14(10-13-24)25-20(27)16-7-5-11-22-18(16)23-21(25)28/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSAZRTZGLVRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)